![molecular formula C18H20N2OS B3009885 N-(4,5-二氢萘并[1,2-d]噻唑-2-基)环己烷甲酰胺 CAS No. 361470-03-3](/img/structure/B3009885.png)
N-(4,5-二氢萘并[1,2-d]噻唑-2-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound with the CAS Number: 557782-81-7 . It has a molecular weight of 380.47 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) . This indicates that the compound has a complex structure involving a naphtho[1,2-d]thiazol-2-yl group attached to a cyclohexanecarboxamide group.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 380.47 . The storage temperature for this compound is 2-8°C in a sealed, dry environment .科学研究应用
Antibacterial Activity
The emergence of drug-resistant mycobacteria poses a significant global health threat, necessitating novel therapeutic strategies. Researchers have investigated N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide as a potential disruptor of mycobacterial energetics . Although its overall activity against Mycobacterium tuberculosis is promising (with a minimum inhibitory concentration of 16 µg/mL), challenges related to toxicity and drug-likeness remain.
Efflux Inhibition
Efflux inhibitors (EIs) represent an adjuvant therapy approach to combat drug resistance. These compounds slow down the emergence of resistance and enhance treatment duration. N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide has been studied as an EI, showing potential in this context. Researchers have explored derivatives with balanced efflux inhibitory characteristics, tolerable toxicity, and favorable drug-like physicochemical properties .
Structure-Activity Relationships (SAR)
Understanding the SAR around N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide is essential. By synthesizing derivatives and studying their biological activity, researchers aim to optimize its properties. Balancing efficacy, safety, and drug-like features remains a key focus .
安全和危害
The compound has been classified with the GHS pictograms GHS07, GHS08, GHS09 . The hazard statements associated with it are H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements are P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an appropriate waste disposal plant) .
未来方向
While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have been studied for their potential as disruptors of mycobacterial energetics . This suggests that “N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide” and similar compounds could be of interest in the development of new therapeutic strategies against mycobacterial infections.
作用机制
Target of Action
A structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound may interact with enzymes or proteins involved in the energy metabolism of certain bacteria.
Mode of Action
The structurally similar compound mentioned above is known to disrupt mycobacterial energetics . This could imply that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide might interact with its targets, leading to changes in the energy metabolism of the bacteria.
Biochemical Pathways
Given the potential disruption of mycobacterial energetics, it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria .
Result of Action
The disruption of mycobacterial energetics by a structurally similar compound suggests that n-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth or survival .
属性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-17(13-7-2-1-3-8-13)20-18-19-16-14-9-5-4-6-12(14)10-11-15(16)22-18/h4-6,9,13H,1-3,7-8,10-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATQQRRRWWYSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。